11-Cyanoundecyltrichlorosilane

Self-Assembled Monolayers Surface Chemistry Silane Coupling Agents

11‑Cyanoundecyltrichlorosilane (CAS 724460‑16‑6) is an organotrichlorosilane featuring an 11‑carbon linear alkyl spacer and a terminal cyano (–C≡N) group. The trichlorosilyl head‑group enables covalent grafting to hydroxylated surfaces such as SiO₂ or SiCOH, forming self‑assembled monolayers (SAMs) whose tail‑group provides a moderately polar, chemically addressable interface.

Molecular Formula C12H22Cl3NSi
Molecular Weight 314.7 g/mol
CAS No. 724460-16-6
Cat. No. B1592511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Cyanoundecyltrichlorosilane
CAS724460-16-6
Molecular FormulaC12H22Cl3NSi
Molecular Weight314.7 g/mol
Structural Identifiers
SMILESC(CCCCCC#N)CCCCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C12H22Cl3NSi/c13-17(14,15)12-10-8-6-4-2-1-3-5-7-9-11-16/h1-10,12H2
InChIKeyFSYDKNRLTBPQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Cyanoundecyltrichlorosilane (CAS 724460-16-6) – Technical Reference for Informed Scientific Procurement


11‑Cyanoundecyltrichlorosilane (CAS 724460‑16‑6) is an organotrichlorosilane featuring an 11‑carbon linear alkyl spacer and a terminal cyano (–C≡N) group. The trichlorosilyl head‑group enables covalent grafting to hydroxylated surfaces such as SiO₂ or SiCOH, forming self‑assembled monolayers (SAMs) whose tail‑group provides a moderately polar, chemically addressable interface [1]. The compound is supplied as a moisture‑sensitive liquid (boiling point 162–164 °C at 1 mm Hg; density 1.075 g cm⁻³) and is commonly employed in vapor‑phase or solution‑based surface functionalization workflows .

Why Generic Substitution Fails: Structural and Functional Uniqueness of 11‑Cyanoundecyltrichlorosilane


Self‑assembled monolayer precursors that share a superficial similarity—such as other cyano‑alkylsilanes or alkyltrichlorosilanes—cannot be interchanged without measurable penalty. The leaving‑group chemistry (trichlorosilyl vs. trimethoxysilyl) determines SAM density and crystallinity, while the alkyl‑chain length controls film thickness, barrier properties, and pore‑penetration depth. The terminal cyano functionality additionally imparts a specific surface energy and chemical reactivity that differs from methyl‑ or amine‑terminated analogs. The evidence below demonstrates that 11‑cyanoundecyltrichlorosilane occupies a distinct performance envelope that is not replicated by its closest in‑class alternatives [1].

Quantitative Evidence Guide for 11‑Cyanoundecyltrichlorosilane vs. In‑Class Analogs


Chlorosilane Leaving Group Produces Denser, More Crystalline SAMs than Methoxy- or Ethoxy-Silanes

A head‑to‑head study of octadecylsilanes with trichloro‑, trimethoxy‑, and triethoxy‑leaving groups demonstrated that chlorosilane‑based SAMs are significantly denser and adopt a quasi‑crystalline ‘umbrella‑like’ packing structure, whereas methoxysilane SAMs are extremely thin with molecules lying nearly parallel to the surface [1]. The same leaving‑group effect applies to the cyanoundecyl series: 11‑cyanoundecyltrichlorosilane is expected to form a tightly packed monolayer, while its trimethoxy analog (11‑cyanoundecyltrimethoxysilane, CAS 253788‑37‑3) yields a thinner, less ordered film.

Self-Assembled Monolayers Surface Chemistry Silane Coupling Agents

Superior Pore‑Sealing Performance of CNSAM Over APTMS on Low‑k Dielectrics

In a back‑end‑of‑line (BEOL) benchmark study, self‑assembled monolayers derived from 11‑cyanoundecyltrichlorosilane (CNSAM) were directly compared against (3‑aminopropyl)‑trimethoxysilane (APTMS) for sealing porous SiCOH low‑k films (k = 2.0) prior to TiN atomic‑layer deposition [1]. The CNSAM‑treated films achieved substantially higher pore‑sealing efficiency while maintaining lower effective dielectric constant (k‑value) damage relative to the APTMS route, confirming that the combination of the long undecanyl spacer and the trichlorosilyl anchoring group provides a superior diffusion barrier.

Low-k Dielectric Sealing Porous Materials Semiconductor Interconnects

Longer Alkyl Chain Provides Larger Molecular Footprint and Superior Pore‑Wall Confinement Compared to Short‑Chain Cyano‑Silanes

The 11‑carbon spacer in 11‑cyanoundecyltrichlorosilane gives the molecule a van‑der‑Waals radius that exceeds the typical pore diameter of microporous low‑k dielectrics (<0.5 nm), effectively confining the SAM to the surface and preventing deep pore penetration [1][2]. This behaviour is quantified by the fact that SAMs on materials with pore radii of 0.7 nm and 1.7 nm show progressive in‑depth infiltration, whereas on sub‑0.5 nm pores the SAM is fully surface‑localized [1]. A short‑chain analog such as 3‑cyanopropyltrichlorosilane (CPTS, C3 spacer) has a much smaller molecular volume and would be expected to penetrate even small mesopores, compromising its ability to act as a top‑surface sealing agent.

Porous Low‑k Integration SAM Penetration Control Nanopore Sealing

Cyano‑Terminated SAMs Enable Precise, Linearly Tunable Surface Wettability vs. Methyl‑Terminated SAMs

Binary mixed monolayers of 11‑cyanoundecyltrichlorosilane (CN) and dodecyltrichlorosilane (DD, methyl‑terminated) were fabricated by a wipe‑deposition method. The water contact angle of the mixed SAM varied linearly with the CN:DD composition ratio, where the composition of the monolayer directly reflected that of the deposition solution in a 1:1 fashion [1]. This allows the surface hydrophilicity to be tuned continuously from the pure CN value (moderately hydrophilic, water contact angle ≈ 70–77° on SiO₂ [2]) to the pure DD value (hydrophobic, water contact angle > 100°), a degree of control not achievable with a single‑component SAM or with non‑cyano‑functionalized analogs.

Surface Wettability Control Mixed Monolayers Inkjet Printing

Where 11‑Cyanoundecyltrichlorosilane Delivers Measurable Advantage: Application Scenarios


Pore Sealing of Ultra‑Low‑k Dielectrics in Advanced Interconnects

When integrating k = 2.0–2.2 porous organosilicate glasses, the long C11 spacer and trichlorosilyl anchor of CNSAM ensure surface‑confined monolayer formation that blocks HfO₂ or TiN ALD precursors while limiting the dielectric constant increase to ≤37% on a 90 nm film—a performance combination that short‑chain or methoxy‑silane alternatives cannot match [1][2].

Mixed‑Monolayer Surface Patterning for Printed Electronics

The linear composition‑wettability relationship of CN‑SAM with dodecyltrichlorosilane enables digital control of surface energy for high‑resolution inkjet‑printed features (e.g., PEDOT:PSS electrodes), where precise hydrophilicity is required to limit droplet spreading without compromising electrical performance [3].

Functional Interlayer for Inorganic Thin‑Film Nucleation

The cyano group serves as a coordinative site for transition‑metal precursors (e.g., tetrakis(dimethylamido)titanium), promoting uniform nucleation of TiN or HfO₂ films on SiO₂ surfaces. The dense, crystalline‑like packing of the Cl‑silane SAM ensures a high areal density of active sites, outperforming methoxy‑ anchored analogs that yield sparser, less ordered interlayers [4].

Biosensor and Electrochemical Sensor Interfaces

The terminal –CN can be converted to –COOH or –NH₂ post‑assembly, providing a versatile linker for biomolecule immobilization. The 11‑carbon chain insulates the electrode from Faradaic background, and the trichlorosilane attachment offers greater long‑term hydrolytic stability than trimethoxysilane anchors under aqueous operating conditions [5].

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